N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .Scientific Research Applications
Alkylation Reactions : Drozdova and Mirskova (2001) described the formation of N-[1-4-Methoxyphenyl-2-phenyl-2,2-dichloroethyl]arenesulfonamides through reactions catalyzed by boron trifluoride etherate and concentrated sulfuric acid, showcasing the compound's role in organic synthesis (Drozdova & Mirskova, 2001).
Rhodium-Catalyzed Cyanation : Chaitanya and Anbarasan (2015) demonstrated the use of the compound in rhodium-catalyzed cyanation of C-H bonds in alkenes, highlighting its utility in creating diverse substituted acrylonitriles (Chaitanya & Anbarasan, 2015).
Spectroscopic Analysis : Karakaya et al. (2015) performed a comprehensive spectroscopic analysis of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, including vibrational frequencies and geometric parameters, contributing to the understanding of its physical and chemical properties (Karakaya et al., 2015).
Fluorophore Synthesis : Kimber et al. (2003) synthesized and studied the structures of derivatives of N-(2-methoxyphenyl)-2-methylbenzenesulfonamide as precursors for specific fluorophores for Zn(II), demonstrating its application in the development of fluorescent compounds (Kimber et al., 2003).
Catalyst Design in Oligomerization : Mote et al. (2021) explored the synthesis of palladium complexes derived from phosphine-sulfonamide and their performance in ethylene oligomerization, illustrating the compound's potential in catalyst design (Mote et al., 2021).
Synthesis of Sulfonamides : Nikonov et al. (2019) prepared N-[(2-(Trimethylsilyl)oxy)phenyl]-arylsulfonamides, showing its role in the synthesis of structurally interesting compounds (Nikonov et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as nbomes, are known to be potent serotonin 5-ht2a receptor agonists .
Mode of Action
Based on the structural similarity to nbomes, it can be hypothesized that this compound might interact with serotonin 5-ht2a receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception. Agonists of these receptors can lead to hallucinogenic effects .
Biochemical Pathways
The activation of serotonin 5-ht2a receptors can lead to various downstream effects, including the modulation of neuronal firing rates, the release of various neurotransmitters, and the alteration of gene expression .
Pharmacokinetics
These properties can be influenced by various factors, including the compound’s chemical structure, its interaction with biological membranes, and its susceptibility to metabolic enzymes .
Result of Action
The activation of serotonin 5-ht2a receptors can lead to various cellular effects, including changes in cell excitability, synaptic plasticity, and intracellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets. Moreover, the compound’s action can also be influenced by the physiological environment, including the presence of specific enzymes, the state of the target cells, and the overall health status of the organism .
Safety and Hazards
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-7-3-6-10-14(11)19(16,17)15-12-8-4-5-9-13(12)18-2/h3-10,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUHCZPBNYSYGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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